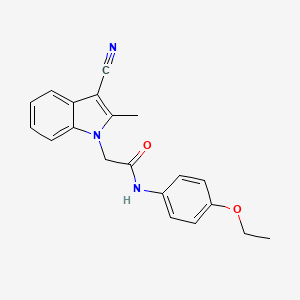

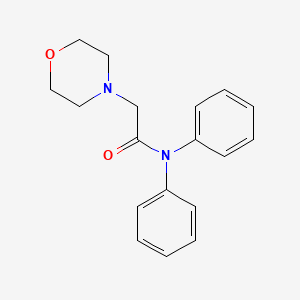

2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-cyano-2-methyl-1H-indol-1-yl)-N-(4-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is commonly referred to as CMA and belongs to the indole class of compounds. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Applications De Recherche Scientifique

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, such as acetochlor, highlights the complex metabolic pathways involved in their bioactivation and detoxification. Studies involving human and rat liver microsomes reveal differences in the metabolism of these compounds, which are crucial for understanding their environmental impact and potential health risks. Such research underscores the significance of metabolic studies in assessing the safety and efficacy of chemical compounds used in agriculture (Coleman et al., 2000).

Chemical Synthesis and Biological Activities

The synthesis of novel compounds and their biological evaluation, as seen in the study of 5-deazaaminopterin analogues, exemplifies the ongoing effort to develop new therapeutic agents. These studies involve the design and synthesis of molecules with potential anticancer properties, showcasing the integral role of chemical synthesis in drug discovery and development (Su et al., 1988).

Synthesis of Protein Tyrosine Phosphatase Inhibitors

The design, synthesis, and evaluation of specific enzyme inhibitors are critical in medicinal chemistry. Studies on the synthesis of protein tyrosine phosphatase 1B inhibitors illustrate how targeted chemical synthesis can lead to potential therapeutic agents for diseases like diabetes. These efforts highlight the application of scientific research in developing inhibitors that could modulate enzymatic activity for therapeutic benefits (Saxena et al., 2009).

Radiosynthesis and Biological Evaluation

The development of radiolabeled compounds for imaging and therapeutic purposes is another crucial application of chemical synthesis in scientific research. Studies involving the radiosynthesis of herbicides and their safeners provide valuable insights into their distribution, metabolism, and mode of action. This research is pivotal in environmental science and pharmacology, enabling the tracking and study of compounds within biological and environmental systems (Latli & Casida, 1995).

Chemoselective Acetylation and Drug Synthesis

The chemoselective modification of molecules, such as the acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, illustrates the importance of selective reactions in drug synthesis. This research demonstrates how enzyme-catalyzed reactions can be optimized for the synthesis of intermediates in drug production, highlighting the role of biocatalysis in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Propriétés

IUPAC Name |

2-(3-cyano-2-methylindol-1-yl)-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-3-25-16-10-8-15(9-11-16)22-20(24)13-23-14(2)18(12-21)17-6-4-5-7-19(17)23/h4-11H,3,13H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHUXRYXBQRELY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C32)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-methyl-4-[3-(2-pyridinylmethoxy)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5576327.png)

![9b-nitro-4a,5,9b,9c-tetrahydro[1,3]oxazolo[3',2':1,4]azeto[2,3-b]indole](/img/structure/B5576335.png)

![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5576342.png)

![3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5576348.png)

![3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5576359.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5576374.png)

![4-(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5576418.png)